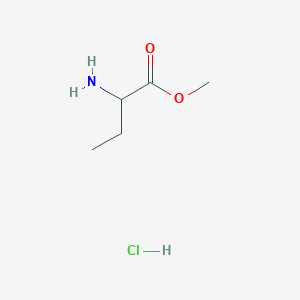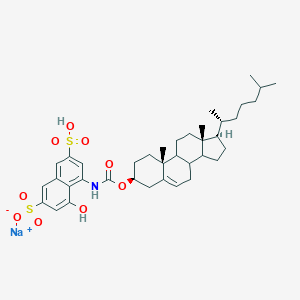
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine hydrochloride and has a molecular formula of C9H9N3O.Cl2S.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has several advantages for lab experiments. It is readily available and relatively easy to synthesize. The compound also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields. The compound's potential as a fluorescent probe for the detection of metal ions also warrants further investigation. Finally, studies are needed to evaluate the compound's potential toxicity and its safety for use in various applications.
Métodos De Síntesis
The synthesis of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate product is then reacted with hydrazine hydrate to yield 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine. Finally, the product is treated with hydrochloric acid to obtain 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride.
Aplicaciones Científicas De Investigación
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
130366-23-3 |
|---|---|
Nombre del producto |
3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride |
Fórmula molecular |
C9H12Cl2N4OS |
Peso molecular |
295.19 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-benzothiazol-3-yl)acetohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H10N4OS.2ClH/c10-9-13(5-8(14)12-11)6-3-1-2-4-7(6)15-9;;/h1-4,10H,5,11H2,(H,12,14);2*1H |
Clave InChI |
WVDVHLYURKXYDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
Sinónimos |
2-(2-iminobenzothiazol-3-yl)acetohydrazide dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)




![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)



